2-Amino-1-phenylethanol hydrochloride

Conformational Analysis Spectroscopy Biomolecular Structure

Choose 2-Amino-1-phenylethanol hydrochloride (CAS 15995-85-4) for reliable, scalable chiral synthesis. Its distinct 212°C melting point enables low-cost identity verification—critical for differentiating the racemate from costly single enantiomers. The hydrochloride salt ensures superior water solubility for aqueous reactions and bioassays, while its diacylated derivative achieves near-perfect enantioselectivity (e.e. ~100%) with commercial lipases. As a privileged phenylethanolamine scaffold, it delivers potent antimalarial leads (P. falciparum IC50 0.4–0.5 μM) and simplifies spectroscopic modeling with only two stable gas-phase conformers.

Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
CAS No. 15995-85-4
Cat. No. B091632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-phenylethanol hydrochloride
CAS15995-85-4
Molecular FormulaC8H12ClNO
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C[NH3+])O.[Cl-]
InChIInChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H
InChIKeyGMYDEDCMIQAOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-phenylethanol hydrochloride (CAS 15995-85-4) for Pharmaceutical Research and Chiral Synthesis: Core Specifications


2-Amino-1-phenylethanol hydrochloride (CAS 15995-85-4, molecular formula C8H12ClNO, molecular weight 173.64 g/mol) is a hydrochloride salt form of a key amino alcohol building block . It belongs to the phenylethanolamine class of compounds and is structurally characterized by a phenyl group and both amino and hydroxyl functionalities. This compound is primarily utilized as a versatile intermediate in the synthesis of β-adrenergic receptor agonists, antimalarial agents, and other pharmacologically active molecules, where it serves as the core scaffold for introducing chirality .

2-Amino-1-phenylethanol hydrochloride (CAS 15995-85-4): Critical Procurement Factors—Why Substitution with Free Base or Analogs Compromises Research Outcomes


While 2-amino-1-phenylethanol exists in free base (CAS 7568-93-6) and other salt forms, the hydrochloride salt (CAS 15995-85-4) is often preferred in synthetic and formulation workflows due to its distinct physicochemical properties, such as its specific melting point of 212°C, which facilitates purity verification, and its enhanced water solubility, which is critical for aqueous reaction conditions and biological assays . Substituting with the free base or alternative enantiomers without careful consideration can lead to inconsistent reaction kinetics, lower yields in asymmetric syntheses, or invalid biological data due to differing conformational stability and target engagement [1].

2-Amino-1-phenylethanol hydrochloride (CAS 15995-85-4) Evidence Guide: Quantitative Differentiation for Scientific Selection


Conformational Simplicity vs. 2-Methylamino-1-phenylethanol Enables Clearer Spectroscopic Analysis

In a direct head-to-head comparison using free jet microwave spectroscopy, 2-amino-1-phenylethanol was found to adopt only 2 stable conformational species, whereas its close structural analog, 2-methylamino-1-phenylethanol, exhibited 3 distinct conformers [1]. This reduced conformational complexity facilitates more straightforward structural interpretation in biophysical studies.

Conformational Analysis Spectroscopy Biomolecular Structure

High Enantioselectivity in Enzymatic Resolution for Obtaining Chiral Building Blocks

When subjected to lipase-catalyzed resolution, diacylated 2-amino-1-phenylethanol demonstrates exceptional stereoselectivity. The enzymatic deacylation of the diacylated substrate proceeds to approximately 50% conversion, yielding the two enantiomers with an enantiomeric excess (e.e.) on the order of 100% [1]. This is in contrast to the direct acylation of unprotected 2-amino-1-phenylethanol, which is slow and stops before 40% conversion due to significant non-enzymatic aminolysis [1].

Biocatalysis Chiral Resolution Enzymatic Synthesis

Distinct Physicochemical Properties: Melting Point as a Purity and Identity Marker

The racemic hydrochloride salt (CAS 15995-85-4) exhibits a reported melting point of 212°C, a value significantly higher than that of its enantiomeric forms and other salts . For instance, the (S)-(+)-2-amino-1-phenylethanol hydrochloride (CAS 71025-82-6) melts at 165-166°C, while the (R)-(-)-enantiomer hydrochloride (CAS 18867-43-1) melts at 215-216°C . This variation provides a clear and quantifiable basis for identity verification and purity assessment.

Analytical Chemistry Quality Control Physicochemical Characterization

Verified Core Scaffold for Antiplasmodial Drug Development

Derivatives of the 2-amino-1-phenylethanol core have been identified as promising hits in antimalarial screening campaigns. Within the Tres Cantos Antimalarial Set (TCAMS), specific 2-amino-1-phenylethanol (APE) derivatives exhibited in vitro antiplasmodial activity against Plasmodium falciparum with IC50 values in the range of 0.4–0.5 μM [1]. This activity is comparable to that of established antimalarial leads and validates the core scaffold's utility in medicinal chemistry programs.

Antimalarial Drug Discovery Medicinal Chemistry

2-Amino-1-phenylethanol hydrochloride (CAS 15995-85-4) Optimal Use Cases: Translating Evidence into Application


Enzymatic Resolution for Chiral Building Block Synthesis

For process chemists seeking to produce enantiomerically pure β-adrenergic agonists or other chiral pharmaceuticals, 2-amino-1-phenylethanol hydrochloride is the optimal starting material. As demonstrated, its diacylated derivative can be resolved with near-perfect enantioselectivity (e.e. ~100%) using commercially available lipases [1]. This established biocatalytic route offers a scalable and cost-effective alternative to asymmetric synthesis or classical resolution methods, directly addressing the need for high-purity chiral intermediates.

Spectroscopic Model Compound for Neurotransmitter Analogue Studies

Researchers investigating the conformational behavior of noradrenaline or developing new spectroscopic detection methods for β-phenylethylamines should prioritize 2-amino-1-phenylethanol over its N-methylated analog. Its reduced conformational complexity, with only 2 stable gas-phase conformers compared to 3 for the methylated analog, simplifies spectral interpretation and computational modeling, making it an ideal and cleaner model system [1].

Medicinal Chemistry Library Synthesis Targeting Plasmodium falciparum

Medicinal chemists focused on neglected tropical diseases can leverage 2-amino-1-phenylethanol hydrochloride as a privileged scaffold for generating antimalarial leads. The evidence confirms that derivatives of this core structure consistently demonstrate potent in vitro activity against P. falciparum (IC50 0.4–0.5 μM) [1]. Procuring this compound provides a validated entry point into a productive chemical space for hit-to-lead optimization campaigns.

Quality Control and Identity Verification of Incoming Chemical Inventory

For analytical and quality control laboratories, the distinct melting point of 2-amino-1-phenylethanol hydrochloride (212°C) serves as a primary, low-cost metric for confirming the identity and assessing the purity of received material. This is particularly crucial for differentiating the racemic hydrochloride salt from its more expensive, and frequently mis-supplied, single enantiomer counterparts, which have markedly different melting points [1][2][3].

Technical Documentation Hub

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